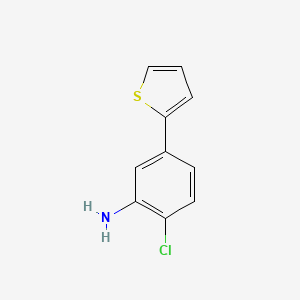

2-Chloro-5-(thiophen-2-yl)aniline

Description

Contextual Significance of Halogenated Aniline (B41778) and Thiophene (B33073) Scaffolds in Organic Synthesis and Beyond

The constituent parts of 2-Chloro-5-(thiophen-2-yl)aniline, namely halogenated anilines and thiophenes, are independently recognized for their profound impact on organic synthesis and medicinal chemistry. Halogen atoms, such as chlorine, are known to modulate the physicochemical properties of molecules, including their reactivity, lipophilicity, and metabolic stability. mdpi.com The introduction of a chlorine atom to an aniline ring can influence its basicity and nucleophilicity, providing a handle for a variety of chemical transformations. Substituted anilines are crucial intermediates in the synthesis of a wide range of products, including dyes, pigments, and pharmaceuticals. researchgate.net

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry. nih.govrsc.org Its structural and electronic properties allow it to mimic a phenyl ring in biological systems while also participating in unique interactions. nih.gov The thiophene ring is a component of numerous FDA-approved drugs and is actively researched for its diverse biological activities. nih.govrsc.org The combination of these two powerful pharmacophores in a single molecule, as seen in this compound, creates a synergistic potential for the development of novel compounds with unique properties. The electropolymerization of thiophene and aniline has been explored to create copolymers with distinct properties, highlighting the interest in combining these two motifs. jept.de

Current Research Trajectories and Identified Gaps for this compound Derivatives

Current research involving scaffolds similar to this compound is focused on leveraging the unique properties of both the halogenated aniline and thiophene moieties. For instance, derivatives of 2-aminothiophenes are being investigated for a wide array of pharmacological activities. nih.gov The synthesis of various substituted thiophenes, including halogenated derivatives, is a key area of research for creating building blocks for new materials and biologically active molecules. beilstein-journals.org

However, a specific and detailed exploration of this compound itself and its immediate derivatives appears to be an area with considerable room for growth. While the synthesis and properties of related compounds like 2-chloro-5-nitroaniline (B146338) and various thiophenylanilines are documented, a comprehensive body of research dedicated solely to this compound is not yet prominent. researchgate.netsigmaaldrich.combldpharm.com This represents a significant research gap. Future investigations could focus on:

Developing efficient and scalable synthetic routes to this compound and its derivatives.

A thorough investigation of its chemical reactivity , exploring reactions at the aniline nitrogen, the aromatic rings, and the thiophene sulfur.

Exploring its potential applications in materials science, for example, in the development of novel conducting polymers or organic light-emitting diodes (OLEDs).

Systematic derivatization and screening for biological activity, targeting areas where halogenated anilines and thiophenes have shown promise.

The strategic position of the chloro and thiophenyl groups on the aniline ring offers intriguing possibilities for regioselective reactions, leading to a diverse library of new chemical entities for further study.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNS |

|---|---|

Molecular Weight |

209.70 g/mol |

IUPAC Name |

2-chloro-5-thiophen-2-ylaniline |

InChI |

InChI=1S/C10H8ClNS/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6H,12H2 |

InChI Key |

ZAIRQGJCCIMDBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Thiophen 2 Yl Aniline and Its Analogues

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 2-chloro-5-(thiophen-2-yl)aniline relies on the efficient preparation of its constituent parts. These are a suitably functionalized aniline (B41778) ring and a thiophene (B33073) moiety, each prepared through distinct synthetic routes.

Halogenated anilines are crucial intermediates in the synthesis of a wide array of chemical compounds, including pharmaceuticals and agrochemicals. nih.govrsc.org The introduction of a halogen atom onto the aniline ring can be achieved through various methods.

A common approach involves the direct halogenation of anilines. However, the high reactivity of the aniline ring often leads to multiple halogenations and a mixture of isomers. To control the selectivity, the amino group is often protected before the halogenation step.

A more recent and practical method for the selective halogenation of N,N-dialkylanilines involves the use of their corresponding N-oxides. nih.govnih.gov Treatment of N,N-dialkylaniline N-oxides with thionyl chloride or thionyl bromide at low temperatures allows for selective ortho-chlorination or para-bromination, respectively. nih.govnih.gov For instance, reacting N,N-dimethylaniline N-oxide with thionyl bromide in dichloromethane (B109758) at -78°C can yield 4-bromo-N,N-dimethylaniline. nih.gov This method provides a convenient route to a variety of halogenated anilines with good yields. nih.gov

Another strategy involves the reaction of a primary or secondary aniline with a source of positive halogen, such as tert-butyl hypochlorite (B82951) or N-chlorosuccinimide, to form an N-haloaniline intermediate. google.com This intermediate can then undergo further reactions to yield the desired halogenated aniline.

In some cases, a chlorine-amine exchange from a corresponding dichloronitrobenzene using ammonia (B1221849) can be employed to produce a chloro-nitroaniline, which can then be used in subsequent reactions without intermediate isolation. google.comgoogle.com

Substituted thiophenes are versatile building blocks in the synthesis of organic electronic materials and pharmaceuticals. nih.govresearchgate.net There are several well-established methods for constructing the thiophene ring and introducing various substituents.

One of the principal routes to alkyl-substituted thiophenes is the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. Another common method is the Gewald aminothiophene synthesis.

For the synthesis of this compound, a thiophene building block with a reactive group at the 2-position is required for the subsequent coupling reaction. This can be achieved through several strategies:

Halogenation of Thiophene: Direct bromination of thiophene can be used to introduce a bromine atom at the 2-position, creating a suitable coupling partner. google.com

Lithiation and Functionalization: Thiophene can be lithiated at the 2-position using a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a desired functional group. For example, reacting the lithiated thiophene with a source of bromine would yield 2-bromothiophene (B119243).

Synthesis from Acyclic Precursors: Thiophene and its derivatives can also be prepared from acyclic compounds. For instance, treating a substituted succinic anhydride (B1165640) with a phosphorus-containing sulfur compound can yield a substituted thiophene. google.com

The synthesis of more complex substituted thiophenes, such as those with carboxylic acid or nitrile functionalities, has also been developed. For example, 3,4,5-trichloro-2-thiophenecarbonyl chloride can be prepared from tetrachlorothiophene (B1294677) via lithiation or a Grignard reaction, followed by carbonation and treatment with thionyl chloride. researchgate.netbeilstein-journals.org

| Thiophene Derivative | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 3-Alkylthieno[3,2-b]thiophenes | Ring closure of monoketones | Polyphosphoric acid (PPA) | nih.gov |

| Alkyl substituted thiophenes | Reaction of dicarbonyl compound with phosphorus pentasulphide | Phosphorus pentasulphide | |

| Halogenated 2-thiophenecarboxylic acid derivatives | Lithiation of tetrachlorothiophene followed by carbonation | n-butyllithium, CO2 | researchgate.net |

| 3-Substituted thiophenes | Treatment of substituted succinic anhydride with a sulfur compound | Phosphorus pentasulphide | google.com |

Advanced Coupling and Cross-Coupling Approaches for Core Structure Formation

The key step in the synthesis of this compound is the formation of the C-C or C-N bond between the aniline and thiophene rings. This is most commonly achieved through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Several of these methods are applicable to the synthesis of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organohalide. researchgate.netrsc.org For the synthesis of this compound, this could involve the reaction of 2-chloro-5-bromoaniline with thiophene-2-boronic acid, or 2-bromothiophene with (2-chloro-5-aminophenyl)boronic acid. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov Recent advancements have even demonstrated the use of unprotected ortho-bromoanilines in Suzuki-Miyaura couplings. nih.gov The choice of catalyst, ligand, and base is crucial for the success of the reaction. rsc.org For instance, a palladium(II) acetate (B1210297) and SPhos ligand system has been shown to be effective for the Suzuki-Miyaura cross-coupling of bromothiophenes. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophile, which is coupled with an organohalide. wikipedia.org This reaction is known for its high reactivity and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.orgacs.org In the context of this compound synthesis, one could react 2-chloro-5-iodoaniline (B579048) with a thiophen-2-ylzinc halide. The reaction is sensitive to moisture and air, requiring an inert atmosphere. wikipedia.org The use of specific ligands, such as Ruphos, can lead to high diastereoselectivities in certain Negishi couplings. acs.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. rsc.orgnih.govorganic-chemistry.org To synthesize this compound, this would involve the coupling of 2-bromothiophene with 2-chloro-5-aminoaniline. The reaction is typically catalyzed by a palladium complex with a bulky electron-rich phosphine (B1218219) ligand, such as tBuXPhos. nih.gov The choice of base is also critical, with common bases including sodium tert-butoxide and cesium carbonate. beilstein-journals.org The Buchwald-Hartwig amination has been successfully used in the synthesis of various arylamines, including those with complex structures. researchgate.netresearchgate.net

| Coupling Reaction | Coupling Partners | Catalyst/Ligand Example | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron + Organohalide | Pd(OAc)2 / SPhos | Mild conditions, functional group tolerance | rsc.orgnih.govnih.gov |

| Negishi | Organozinc + Organohalide | Pd(0) / Ruphos | High reactivity, sensitive to air/moisture | wikipedia.orgacs.org |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | [PdCl(allyl)]2 / tBuXPhos | Forms C-N bond, requires bulky phosphine ligands | rsc.orgnih.govorganic-chemistry.org |

While palladium-catalyzed reactions are dominant, other methods for forming C-C and C-N bonds can also be employed.

Ullmann-type Reactions: These copper-catalyzed reactions can be used to form C-N bonds between aryl halides and amines. rsc.org While historically requiring harsh conditions, newer catalyst systems have made this method more practical.

Chan-Lam Coupling: This copper-catalyzed reaction couples organoboronic acids with amines or alcohols to form C-N or C-O bonds. rsc.org

Decarboxylative C-N Formation: A more recent development involves the catalytic decarboxylative formation of C-N bonds from carboxylic acids and azidoformates, which can be used to synthesize a variety of amines. nih.gov

Direct Arylation: Palladium-catalyzed direct arylation of arenes with aryldiazonium salts offers an alternative route to biaryl compounds under mild conditions. organic-chemistry.org

Optimization of Reaction Conditions and Process Development for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that are often adjusted include:

Catalyst and Ligand: The choice of palladium precursor and phosphine ligand can have a profound impact on the reaction outcome. nih.gov For example, in Suzuki-Miyaura couplings, biarylphosphine ligands are often effective. researchgate.net

Base: The nature and stoichiometry of the base can influence the rate and selectivity of the reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the catalyst. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF. scielo.br

Temperature and Reaction Time: These parameters are often optimized to ensure complete conversion without promoting side reactions or decomposition of the product. scielo.br

For instance, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a related transformation, the choice of oxidant, solvent, and reaction time were all found to significantly affect the conversion and selectivity. scielo.br Similarly, in the amination of 2-chloro-5-methylpyridine, various bases, solvents, and temperatures were screened to find the optimal conditions. researchgate.net Process development may also involve exploring one-pot procedures to improve efficiency and reduce waste. For example, a two-step, one-pot synthesis of biaryls from two different aryl chlorides has been developed. organic-chemistry.org

Catalytic Systems and Ligand Design

The synthesis of biaryl compounds like this compound via Suzuki-Miyaura coupling is critically dependent on the selection of an appropriate palladium or nickel catalyst and an accompanying ligand. mdpi.comresearchgate.net The catalyst's role is to facilitate the key steps of the reaction cycle, while the ligand, typically a phosphine or an N-heterocyclic carbene (NHC), stabilizes the metal center, enhances its reactivity, and influences the reaction's scope and efficiency. mdpi.comnih.gov

For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, the design of the ligand is paramount. nih.gov Modern synthetic chemistry has seen the development of sophisticated biarylphosphine ligands, such as those developed by the Buchwald and Hartwig groups (e.g., SPhos, RuPhos, BrettPhos), which have proven exceptionally effective. mdpi.commit.edu These ligands are characterized by their bulk and electron-donating properties, which promote the crucial oxidative addition step and facilitate the final reductive elimination. mit.eduprinceton.edu For instance, studies on related C-N cross-coupling reactions have shown that modifying a ligand's structure can lower the energy barrier for oxidative addition, leading to significant rate increases. researchgate.net The choice of ligand can be crucial for reaction success, as demonstrated in the coupling of nitroarenes where ligands like SPhos and RuPhos were effective, while others like PCy₃ or P(tBu)₃ were not. mdpi.com

Nickel-based catalytic systems have also emerged as a cost-effective and reactive alternative to palladium for C-C and C-N bond formation, particularly with less reactive aryl chloride substrates. researchgate.netnih.gov Ligand-accelerated palladium-catalyzed C-H/arylboron cross-coupling has also been reported, where amino acid-based ligands like Ac-Ile-OH were found to be highly effective, offering faster reaction times and higher yields. nih.govnih.gov

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Type Couplings

| Catalyst Precursor | Ligand | Key Features | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Pd₂(dba)₃ | Biarylphosphines (SPhos, RuPhos) | High activity, broad scope, good for hindered substrates. | Aryl chlorides, bromides, triflates. | mdpi.commit.edu |

| [PdCl(allyl)]₂ | P-chiral BOP/BAP ligands | Used in asymmetric synthesis for high enantioselectivity. | Tetra-ortho-substituted biaryls. | nih.gov |

| NiCl₂(L) | Phosphine or NHC ligands | Lower cost, effective for aryl chlorides. | (Hetero)aryl chlorides. | researchgate.net |

| Pd(OAc)₂ | Ac-Ile-OH (Amino Acid) | Ligand-accelerated C-H activation, mild conditions. | Phenylacetic acid derivatives. | nih.gov |

Solvent Effects and Temperature Regimes

The choice of solvent and the control of temperature are critical parameters that significantly impact the yield, reaction rate, and selectivity in the synthesis of this compound and its analogues. The solvent must solubilize the reactants, the base, and the catalytic species to ensure an efficient reaction. Common solvents for Suzuki-Miyaura couplings include ethers like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF). researchgate.netnih.govresearchgate.net

Often, a biphasic system consisting of an organic solvent and water is employed. researchgate.netacs.org Water can play a key role in the catalytic cycle, particularly in the transmetalation step involving the boronic acid. researchgate.net The choice of base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is closely linked to the solvent system. nih.govresearchgate.net For example, Suzuki couplings have been successfully performed in mixtures of dimethoxyethane (DME) and water using sodium carbonate as the base. researchgate.net In some cases, microwave heating in neat water with a phase transfer catalyst has been shown to be effective for coupling aryl chlorides. acs.org

Temperature is another crucial variable. While some highly active catalyst systems can operate at room temperature, many Suzuki-Miyaura reactions, especially those involving stable aryl chlorides, require elevated temperatures, often in the range of 80-130 °C, to proceed at a reasonable rate. mdpi.comnih.govnih.gov However, excessively high temperatures can lead to catalyst decomposition or side reactions. nih.gov Studies have shown a clear correlation where reaction yields increase with temperature up to an optimal point. For instance, in one study, the conversion rate for a Suzuki coupling reaction increased significantly as the temperature was raised from 30 °C to 100 °C. researchgate.net

Table 2: Influence of Solvent and Temperature on a Model Suzuki-Miyaura Coupling

| Solvent System | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Toluene (anhydrous) | Cs₂CO₃ | 100 | Moderate to Good | nih.gov |

| DMF/H₂O (1:1) | K₂CO₃ | 30 - 100 | Good to Excellent (increases with temp) | researchgate.net |

| DME/H₂O | Na₂CO₃ | 90 | Good | nih.govresearchgate.net |

| Water (with TBAB) | Na₂CO₃ | 120 (Microwave) | 40 | acs.org |

| 1,4-Dioxane | K₃PO₄ | 130 | Good | mdpi.com |

Reaction Pathway Analysis and Mechanistic Investigations

A thorough understanding of the reaction mechanism is essential for troubleshooting and optimizing the synthesis of complex molecules like this compound. The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle that begins with the active Pd(0) species. youtube.comyoutube.com

The key steps are:

Oxidative Addition: The aryl halide (e.g., a 2-chloro-5-haloaniline derivative) reacts with the Pd(0) catalyst, which inserts itself into the carbon-halogen bond. This forms a Pd(II) intermediate. youtube.com Kinetic studies have shown that this step can be influenced by the concentrations of the coupling partners. mit.edu

Transmetalation: The organoboron reagent (e.g., thiophene-2-boronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. youtube.com The base, such as hydroxide (B78521) or carbonate, forms a borate (B1201080) species (R-B(OH)₃⁻), which is more nucleophilic and facilitates the transfer of the thiophene group to the palladium center. youtube.com

Reductive Elimination: The two organic groups (the chloroaniline and thiophene moieties) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final product, this compound. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. mit.eduyoutube.com

Mechanistic investigations, including kinetic analyses, stoichiometric experiments, and computational studies like Density Functional Theory (DFT), provide deeper insights. mit.eduprinceton.edunih.gov These studies help to identify the rate-limiting step, the catalyst's resting state, and potential deactivation pathways. mit.edu For example, mechanistic analysis has been used to re-evaluate proposed reaction pathways, such as in metallaphotoredox C-N couplings, leading to the development of catalysts with over 30-fold rate increases. princeton.edu Such investigations are crucial for rationally designing more efficient and robust catalytic systems for the synthesis of complex heterocyclic compounds. nih.govacs.org

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Thiophen 2 Yl Aniline and Its Derivatives

Vibrational Spectroscopy Applications for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational states of a molecule. Each bond and functional group vibrates at characteristic frequencies, and a spectrum of these vibrations serves as a unique molecular identifier. For 2-Chloro-5-(thiophen-2-yl)aniline, these techniques are crucial for confirming the presence of its key structural components: the aniline (B41778) amine group, the chlorinated benzene (B151609) ring, and the thiophene (B33073) ring.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides definitive evidence for the presence of specific functional groups.

The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands. The amine (N-H) stretching vibrations of the primary aniline group are typically observed as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations from both the benzene and thiophene rings are anticipated just above 3000 cm⁻¹.

The carbon-carbon double bond (C=C) stretching vibrations within the aromatic rings will produce a set of peaks in the 1450-1600 cm⁻¹ range. For instance, studies on copolymers containing 2,6-di(thiophen-2-yl)aniline (B11769289) show characteristic C=C stretching from benzenoid groups around 1495-1501 cm⁻¹. researchgate.net The C-N stretching of the arylamine is expected near 1250-1340 cm⁻¹. Vibrations involving the thiophene ring, specifically C-S stretching, are typically weaker and found at lower wavenumbers, with studies of 2-thiophene carboxylic acid showing these modes between 640 and 860 cm⁻¹. iosrjournals.org The C-Cl stretching vibration is generally observed in the 600-800 cm⁻¹ region, though it can be difficult to assign definitively due to overlap with other out-of-plane bending vibrations.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3450 - 3350 | Medium | N-H Asymmetric & Symmetric Stretching |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching (Benzene & Thiophene) |

| 1620 - 1600 | Strong | N-H Scissoring & C=C Ring Stretching |

| 1520 - 1470 | Strong | C=C Aromatic Ring Stretching |

| 1340 - 1250 | Medium | C-N Stretching |

| ~1100 | Medium | C-H In-plane Bending |

| 860 - 800 | Medium | C-H Out-of-plane Bending & Thiophene Ring Vibration |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy excels at detecting vibrations of non-polar, symmetric bonds, providing key information about the carbon skeleton of the molecule.

In the Raman spectrum of this compound, the most intense peaks are expected to arise from the aromatic ring systems. The "ring breathing" mode of the substituted benzene ring, a symmetric vibration involving the entire ring, should produce a strong signal. In aniline, this mode is observed around 810 cm⁻¹. ias.ac.in The thiophene ring also has characteristic Raman-active vibrations; for example, 2-thiophene carboxylic acid shows strong bands at 1530, 1413, and 1354 cm⁻¹ corresponding to C=C stretching. iosrjournals.org

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100 - 3000 | Weak | Aromatic C-H Stretching |

| ~1610 | Strong | C=C Aromatic Ring Stretching |

| ~1530 | Strong | Thiophene Ring C=C Stretching |

| ~1410 | Medium | Thiophene Ring C=C Stretching |

| ~1270 | Medium | C-H In-plane Bending |

| ~810 | Strong | Benzene Ring Breathing Mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and through-space proximity of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy provides information about the number and chemical environment of protons in a molecule. The spectrum of this compound would show distinct signals for the amine protons and the aromatic protons on both the aniline and thiophene rings.

The two amine (NH₂) protons are expected to appear as a broad singlet, typically in the range of 3.5-4.5 ppm, the chemical shift of which can be sensitive to solvent and concentration. The protons on the aniline ring (positions 3, 4, and 6) and the thiophene ring (positions 3', 4', and 5') will appear in the aromatic region, generally between 6.5 and 7.5 ppm. Their precise shifts and splitting patterns (multiplicities) are dictated by their neighbors. For example, the proton at C4 of the aniline ring would likely appear as a doublet of doublets due to coupling with the protons at C3 and C6 (if present and not a singlet). Data from 2-chloroaniline (B154045) shows aromatic protons in the range of 6.67-7.22 ppm. chemicalbook.com The thiophene protons typically show characteristic coupling patterns; for instance, the proton at C5' often appears as a doublet of doublets due to coupling with protons at C4' and C3'.

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment. In the ¹³C NMR spectrum of this compound, all ten carbon atoms are chemically non-equivalent and should, in principle, produce ten distinct signals.

The carbon atoms of the aromatic rings are expected to resonate in the 110-150 ppm range. The carbon atom bonded to the nitrogen (C1) will be shifted downfield due to the electronegativity of the nitrogen atom. Conversely, the carbon bonded to the chlorine atom (C2) will also be downfield. The carbon attached to the thiophene ring (C5) will be influenced by the aromatic substituent. The quaternary carbons (C1, C2, C5, and C2') will typically show lower intensity signals compared to the protonated carbons. Data from related N-substituted anilines and thiophenes can help in predicting the specific shifts. rsc.orgamazonaws.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | C | - | ~145 |

| 2 | C | - | ~120 |

| 3 | C-H | ~6.8 | ~118 |

| 4 | C-H | ~7.1 | ~130 |

| 5 | C | - | ~135 |

| 6 | C-H | ~6.7 | ~115 |

| - | N-H₂ | ~4.0 (broad s) | - |

| 2' | C | - | ~142 |

| 3' | C-H | ~7.0 | ~124 |

| 4' | C-H | ~7.1 | ~128 |

| 5' | C-H | ~7.3 | ~125 |

Note: Predicted values are estimates based on data from analogous structures and substituent effects. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecule's constitution, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals based on through-bond or through-space interactions.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, COSY would show cross-peaks between adjacent protons. For example, on the aniline ring, a correlation between the H4 and H3/H6 protons would be expected. On the thiophene ring, strong correlations would be seen between H3'-H4' and H4'-H5', establishing their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of protonated carbons in the ¹³C spectrum based on the already assigned ¹H signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (typically 2-3 bond) couplings between protons and carbons. It is particularly useful for identifying the connections of quaternary carbons and linking different fragments of the molecule. For this compound, a key HMBC correlation would be from the thiophene proton H3' to the aniline carbon C5, which would definitively prove the point of attachment between the two rings. Similarly, correlations from aniline proton H4 to carbons C2 and C6 would confirm the substitution pattern on the benzene ring. beilstein-journals.org

Together, these advanced NMR techniques provide an interlocking web of data that allows for the complete and confident structural elucidation of this compound and its derivatives. youtube.com

X-ray Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction Studies

While a single crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related structures provides a strong foundation for predicting its solid-state conformation. For instance, the crystal structure of 2-Chloro-5-nitroaniline (B146338) reveals a nearly planar molecule. researchgate.net This planarity is a common feature in such aromatic systems, suggesting that the dihedral angle between the aniline and thiophene rings in this compound is likely to be relatively small.

In more complex derivatives, such as N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide, the central thiophene ring exhibits significant twisting relative to the adjacent phenyl rings. nih.gov In this specific derivative, the dihedral angle between the thiophene ring and the chlorophenyl ring is a notable 70.1 (1)°. nih.gov This indicates that steric hindrance from bulky substituents can force the rings out of planarity. For this compound itself, with less steric bulk, a more planar conformation would be anticipated.

To illustrate the type of data obtained from such studies, the crystallographic parameters for 2-Chloro-5-nitroaniline are presented below.

Table 1: Crystallographic Data for 2-Chloro-5-nitroaniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Not Reported |

| b (Å) | 3.7445 (3) |

| c (Å) | Not Reported |

| β (°) | Not Reported |

| Volume (ų) | Not Reported |

| Z | Not Reported |

Data sourced from ResearchGate researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent interactions. In the case of this compound, several key interactions are expected to play a role in stabilizing the crystal lattice.

Hydrogen Bonding: The aniline moiety (-NH₂) is a classic hydrogen bond donor. In the crystal structure of 2-Chloro-5-nitroaniline, intermolecular N-H···O and N-H···N hydrogen bonds are observed, creating a three-dimensional network. researchgate.net Similarly, for this compound, the amine protons are expected to form hydrogen bonds with electronegative atoms on neighboring molecules, such as the sulfur atom of the thiophene ring or the chloro substituent, although the latter is a weaker acceptor.

Halogen Bonding: The chlorine atom on the aniline ring can act as a halogen bond donor, interacting with nucleophilic regions on adjacent molecules. This type of interaction is increasingly recognized as a significant force in crystal engineering.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of a molecule. By probing the transitions between electronic energy levels, techniques like UV-Visible absorption and fluorescence spectroscopy can elucidate the nature of the chromophores present and their response to the chemical environment.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions that can be induced by the absorption of photons. For this compound, the spectrum is expected to be dominated by π→π* transitions associated with the conjugated system formed by the aniline and thiophene rings. The presence of the chloro and amino groups as substituents on the benzene ring, and the thiophene ring itself, will influence the energy of these transitions and thus the position of the absorption maxima (λmax).

In related thiophene derivatives, the absorption spectra are typically characterized by strong bands in the UV or near-UV region. researchgate.net For example, the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) absorbs light in the range of 340-450 nm. researchgate.net The exact position of the absorption bands for this compound will be sensitive to the solvent polarity, with more polar solvents often leading to a shift in the absorption maxima.

Table 2: UV-Vis Absorption Data for a Related Thiophene-Based Fluorophore

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) | Various | 340 - 450 |

Data sourced from ResearchGate researchgate.net

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. This technique provides information on the photophysical properties of a compound, including its emission wavelength, fluorescence quantum yield, and fluorescence lifetime.

Many thiophene-containing compounds are known to be fluorescent. rsc.org The fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), for instance, is highly fluorescent with quantum yields of 0.60 or greater, regardless of solvent polarity. nih.govacs.org The emission properties are a direct consequence of the molecular structure and the nature of the lowest singlet excited state.

For this compound, the presence of the chlorine atom, a heavy atom, could potentially lead to enhanced intersystem crossing to the triplet state, which would quench fluorescence. However, the extended π-conjugation provided by the thiophene and aniline rings is expected to favor radiative decay in the form of fluorescence. The fluorescence spectrum would likely be a mirror image of the lowest energy absorption band, with the emission maximum (λem) at a longer wavelength than the absorption maximum (Stokes shift).

Table 3: Photophysical Data for a Related Thiophene-Based Fluorophore

| Compound | Property | Value |

|---|---|---|

| 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) | Fluorescence Quantum Yield (ΦF) | ≥ 0.60 |

| Fluorescence Lifetime (τ) | ~2 ns |

Data sourced from The Journal of Physical Chemistry B nih.govacs.org

Computational and Theoretical Investigations on 2 Chloro 5 Thiophen 2 Yl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying medium-sized organic molecules. By approximating the electron density of a system, DFT calculations can predict a wide range of molecular properties with high precision. For 2-Chloro-5-(thiophen-2-yl)aniline, DFT methods, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be the standard approach for the analyses described below. bldpharm.com

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as its ground-state geometry. Geometry optimization calculations systematically adjust the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy.

For this compound, a key aspect of its structure is the dihedral angle between the phenyl and thiophene (B33073) rings. Due to potential steric hindrance between the hydrogen atoms on the adjacent rings and the electronic interactions between the π-systems, the molecule is not expected to be perfectly planar. The optimization process would likely reveal a twisted conformation to be the most stable. The chlorine atom and the amino group (NH2) attached to the aniline (B41778) ring will also influence the planarity and electronic distribution of the benzene (B151609) ring. nih.gov Conformational analysis, which involves calculating the energy of different rotational isomers (rotamers), would further clarify the energy landscape and identify the global minimum energy structure.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative, showing the type of data obtained from geometry optimization. Actual values would require specific DFT calculations.

| Parameter | Predicted Value (Illustrative) | Description |

| C-Cl Bond Length | ~1.74 Å | Bond between Carbon and Chlorine |

| C-N Bond Length | ~1.40 Å | Bond between Carbon and Amino Nitrogen |

| C-S Bond Length | ~1.77 Å | Bond between Carbon and Thiophene Sulfur |

| Phenyl-Thiophene Dihedral Angle | ~25-40° | Torsional angle between the two rings |

Electronic Structure Analysis (Frontier Molecular Orbitals - HOMO/LUMO, Energy Gaps)

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

In this compound, the HOMO is expected to be primarily localized over the electron-rich thiophene and aniline rings, which are known to be good electron donors. researchgate.net The LUMO, conversely, may be distributed across the entire π-conjugated system. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and more reactive. chemicalbook.com Studies on similar aniline-thiophene co-oligomers have shown that such systems can possess low band gaps, indicating potential for high electronic conjugation. synhet.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: The following values are for illustrative purposes to demonstrate the output of electronic structure analysis.

| Parameter | Predicted Value (eV) (Illustrative) | Significance |

| HOMO Energy | -5.50 | Electron-donating capability |

| LUMO Energy | -1.20 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.30 | Chemical reactivity and stability |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. It examines the charge transfer between occupied (donor) and unoccupied (acceptor) orbitals, quantifying the stability gained from these interactions through second-order perturbation theory.

For this compound, NBO analysis would reveal significant delocalization of π-electrons across the thiophene and aniline rings. Key interactions would include the transfer of electron density from the lone pairs of the nitrogen and sulfur atoms into the antibonding π* orbitals of the aromatic rings. This charge delocalization is a major factor contributing to the stability of the molecule. The analysis can also quantify the hyperconjugative interactions and provide insight into the nature of the C-Cl bond.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution in a molecule and to predict its reactive sites. It plots the electrostatic potential onto the electron density surface.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative nitrogen and sulfur atoms, as well as the chlorine atom. These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the amino group, indicating sites susceptible to nucleophilic attack. researchgate.net MEP analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can simulate various types of spectra, which can then be compared with experimental results to confirm the molecular structure and aid in the assignment of spectral bands.

Simulated Vibrational Spectra (IR, Raman)

Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental Infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. While the calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity, they can be brought into good agreement by applying a scaling factor. bldpharm.com

For this compound, the simulated IR and Raman spectra would show characteristic vibrational modes. These would include N-H stretching vibrations from the amino group, C-H stretching from the aromatic rings, C=C stretching within the rings, and the distinctive C-S stretching of the thiophene ring. The C-Cl stretching vibration would also be present at a characteristic frequency. Comparing these simulated spectra with experimentally recorded ones provides a robust method for structural validation. researchgate.netchemicalbook.com

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) Note: This table presents expected vibrational modes and their approximate frequencies based on related compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group |

| N-H Asymmetric/Symmetric Stretch | 3400-3500 | Amino (-NH₂) |

| Aromatic C-H Stretch | 3000-3100 | Phenyl and Thiophene Rings |

| C=C Aromatic Stretch | 1450-1600 | Phenyl and Thiophene Rings |

| C-N Stretch | 1250-1350 | Aryl-Amine |

| C-Cl Stretch | 600-800 | Chloro-Aryl |

| C-S Stretch | 600-700 | Thiophene Ring |

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a important technique for determining the structure of organic molecules. Computational chemistry, particularly Density Functional Theory (DFT), allows for the prediction of NMR chemical shifts, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures.

For a molecule like this compound, one would expect distinct signals for the protons and carbons in both the aniline and thiophene rings. For instance, in a related N-(thiophen-2-yl) nicotinamide (B372718) derivative, the chemical shift for a methyl group on the thiophene ring was observed at δ 2.54 ppm mdpi.com. The chemical shifts for the aromatic protons would be expected in the range of δ 6.5-8.0 ppm, with the exact values influenced by the electronic effects of the chloro and amino substituents on the aniline ring and the thiophene moiety.

Table 1: Predicted NMR Chemical Shift Calculation Parameters (Illustrative)

| Parameter | Value/Method |

| Computational Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Reference Standard | Tetramethylsilane (B1202638) (TMS) |

| Software | Gaussian, etc. |

Electronic Absorption Spectra Prediction (Time-Dependent DFT - TD-DFT)

The electronic absorption spectrum of a molecule, which is measured by UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands in the spectrum.

For a similar compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, TD-DFT calculations have been used to compute its electronic absorption spectrum in both the gas phase and in ethanol (B145695) solvent researchgate.net. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data researchgate.net. The calculations provide information on the wavelength of maximum absorption (λmax), the oscillator strength (f), and the nature of the electronic transitions (e.g., HOMO to LUMO).

For this compound, one would anticipate electronic transitions involving the π-systems of the aniline and thiophene rings. The presence of the electron-donating amino group and the electron-withdrawing chloro group, along with the thiophene ring, would influence the energies of the frontier molecular orbitals and thus the absorption wavelengths. TD-DFT calculations can elucidate these effects and help in assigning the observed spectral bands to specific electronic transitions growingscience.com.

Table 2: Illustrative TD-DFT Calculation Output for an Organic Molecule

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 -> S1 | 350 | 0.85 | HOMO -> LUMO |

| S0 -> S2 | 280 | 0.12 | HOMO-1 -> LUMO |

| S0 -> S3 | 250 | 0.05 | HOMO -> LUMO+1 |

Molecular Dynamics Simulations for Dynamic Behavior

Conformational Flexibility and Tautomerism

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules, including their conformational flexibility and the potential for tautomerism. For a molecule like this compound, the main source of conformational flexibility would be the rotation around the single bond connecting the aniline and thiophene rings. This rotation would lead to different dihedral angles between the two rings, and MD simulations can map the potential energy surface to identify the most stable conformers.

Tautomerism, the interconversion of structural isomers, is also a possibility. For instance, the amino group on the aniline ring could potentially exist in equilibrium with its imino tautomer, although for anilines, the amino form is generally much more stable. In a study of a related chalcone, both keto and enol tautomers were observed in the crystal structure, highlighting the importance of considering different tautomeric forms nih.gov. MD simulations can explore the energy barriers between potential tautomers.

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its solvent environment. MD simulations are an excellent tool for studying these solvent effects. By explicitly including solvent molecules in the simulation box, one can observe how the solute molecule interacts with the solvent and how this affects its conformation, electronic properties, and reactivity.

For example, the dipole moment of this compound would be expected to change in different solvents due to solute-solvent interactions. These interactions can also affect the relative energies of different conformers and tautomers. Computational studies on other molecules have shown that properties like the electronic absorption spectrum can be red- or blue-shifted in different solvents, and these shifts can be predicted by including solvent effects in the calculations researchgate.netmdpi.com.

Exploration of Reactivity Descriptors

Chemical Hardness, Softness, and Electrophilicity Index

DFT-based reactivity descriptors are valuable tools for understanding the chemical reactivity of molecules. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule mdpi.comajchem-a.com.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates how easily the electron cloud of a molecule can be polarized. Softer molecules are generally more reactive mdpi.comajchem-a.com.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ^2 / (2η), where μ is the electronic chemical potential (μ = (E_HOMO + E_LUMO) / 2) researchgate.netdergipark.org.tr. A higher electrophilicity index indicates a better electrophile dergipark.org.tr.

For this compound, the amino group would increase the HOMO energy, making the molecule more nucleophilic, while the chloro group and the thiophene ring would influence both the HOMO and LUMO energies. Calculating these reactivity descriptors would provide a quantitative measure of its expected reactivity in various chemical reactions.

Table 3: Definitions of Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Ease of polarization of the electron cloud |

| Electrophilicity Index (ω) | μ^2 / (2η) | Ability to accept electrons |

Reaction Pathway Calculations and Transition State Analysis

Detailed computational studies focusing specifically on the reaction pathway calculations and transition state analysis of this compound are not extensively available in the public domain. However, the principles of such investigations are well-established in computational and theoretical chemistry and are routinely applied to understand the reactivity and mechanisms of related aniline and thiophene derivatives.

Reaction pathway calculations are a powerful tool to elucidate the step-by-step mechanism of a chemical reaction at a molecular level. These calculations map the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products. This involves locating and characterizing the geometries of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products.

Transition state analysis is a critical component of these studies. A transition state represents the highest energy point along the reaction pathway, corresponding to a specific molecular arrangement where bond breaking and bond forming are in progress. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. This value is crucial for determining the rate of a reaction; a lower energy barrier corresponds to a faster reaction.

Computational methods, most notably Density Functional Theory (DFT), are widely employed for these investigations. DFT provides a good balance between computational cost and accuracy for many chemical systems. By solving the electronic structure of the molecule, DFT can predict various properties, including optimized geometries, energies, and vibrational frequencies. These calculations are fundamental to constructing a detailed picture of the reaction mechanism. For instance, theoretical investigations on the addition of anilines to quinones have utilized DFT to calculate free energies of reaction and energy barriers, thereby explaining experimentally observed product formation. nih.gov Similarly, computational studies on other thiophene-containing compounds have used DFT to explore their electronic structure, reactivity, and potential applications. nih.govnih.gov

For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, computational analysis would identify the transition state structure and calculate the associated activation energy. This would provide insights into the regioselectivity and feasibility of the reaction.

To illustrate the type of data generated from such an analysis, a hypothetical data table for a generic electrophilic substitution reaction on this compound is presented below. Please note that this data is purely illustrative and not based on published experimental or computational results for this specific molecule.

Hypothetical Activation Energies for Electrophilic Substitution on this compound

| Position of Substitution | Activation Energy (kcal/mol) |

| C4 (ortho to -NH2) | 15.2 |

| C6 (ortho to -NH2) | 14.8 |

| C3' (on thiophene ring) | 18.5 |

| C4' (on thiophene ring) | 19.1 |

| This table is for illustrative purposes only. |

Such a table would provide a quantitative basis for predicting the most likely site of reaction. In this hypothetical example, the lower activation energies for substitution on the aniline ring, particularly at the C6 position, would suggest that this is the kinetically favored product.

Reactivity and Reaction Mechanisms of 2 Chloro 5 Thiophen 2 Yl Aniline

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The presence of both an aniline (B41778) and a thiophene (B33073) moiety, each with distinct reactivity profiles, makes the study of substitution reactions on 2-chloro-5-(thiophen-2-yl)aniline particularly complex.

The amino group (-NH2) on the aniline ring is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. byjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. byjus.com Conversely, the chloro group is a deactivating but also ortho-, para-directing substituent. Its electron-withdrawing inductive effect deactivates the ring towards electrophilic attack, while its electron-donating resonance effect directs incoming electrophiles to the ortho and para positions.

The thiophene ring is generally more reactive towards electrophilic substitution than benzene, and substitution typically occurs at the C2 (or α) position. In the case of this compound, the aniline ring is substituted at the 5-position with a thiophen-2-yl group. This substituent will influence the reactivity of the aniline ring.

The chloro substituent on the aniline ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho and/or para positions. In the case of 2-chloroquinoxaline (B48734) reacting with anilines, the reaction follows second-order kinetics, which is typical for bimolecular aromatic nucleophilic substitutions (SN2Ar). researchgate.net A similar mechanism could be anticipated for this compound under suitable conditions with strong nucleophiles.

The thiophene moiety can also participate in various reactions. The C-H bonds of the thiophene ring can be involved in coupling reactions. For instance, 4-(thiophen-2-yl)aniline can be synthesized via a Suzuki-Miyaura cross-coupling reaction. researchgate.net This suggests that the thiophene ring in this compound could potentially undergo further functionalization through similar cross-coupling strategies.

Polymerization Mechanisms Involving Aniline and Thiophene Moieties

The polymerization of monomers containing both aniline and thiophene units can proceed through different mechanisms, including oxidative chemical polymerization and electrochemical polymerization.

In oxidative chemical polymerization, an oxidizing agent such as iron(III) chloride (FeCl3) or ammonium (B1175870) persulfate is used to initiate the polymerization. researchgate.netresearchgate.net The mechanism is believed to involve the formation of radical cations from the monomer units, which then couple to form dimers, oligomers, and finally the polymer chain. researchgate.net For a monomer like this compound, polymerization could potentially occur through the aniline moiety, the thiophene moiety, or both. Research on similar monomers, like 4-(2-thiophen)aniline, has shown that polymer growth can occur primarily through the aniline units. researchgate.net

Electrochemical polymerization offers more control over the polymer growth and morphology. The mechanism also involves the formation of radical cations at the electrode surface, followed by coupling and chain propagation. jept.de The structure of the resulting polymer would depend on the applied potential and the relative reactivity of the aniline and thiophene rings under the specific electrochemical conditions. It is plausible that at lower potentials, polymerization would initiate at the more easily oxidized aniline moiety, while at higher potentials, the thiophene ring could also participate in the polymerization process, leading to a more complex, cross-linked polymer structure.

The polymerization of aniline itself is a complex process involving initiation, propagation, and termination steps, with the formation of various intermediates such as semidine and phenazine. researchgate.net The presence of the chloro and thiophene substituents on the aniline ring in this compound would undoubtedly influence the course of this polymerization, affecting the polymer's structure, conductivity, and solubility.

Oxidative Polymerization of Aniline Derivatives

The oxidative polymerization of aniline and its derivatives is a well-established method for the synthesis of polyaniline (PANI), a conducting polymer with a wide range of applications. While direct studies on the oxidative polymerization of this compound are not extensively documented, the reactivity can be inferred from studies on analogous compounds. The polymerization of aniline proceeds via the formation of radical cations upon oxidation, which then couple to form the polymer chain.

Research on the polymerization of monomers containing both aniline and thiophene units, such as 2,6-di(thiophen-2-yl)aniline (B11769289), has shown that the polymerization predominantly occurs through the aniline units. researchgate.netelectrochemsci.org This is attributed to the generally higher reactivity of the aniline moiety towards oxidative coupling compared to the thiophene ring under typical polymerization conditions. The presence of the electron-withdrawing chloro substituent on the aniline ring of this compound would be expected to decrease the electron density on the nitrogen atom and the aromatic ring, potentially leading to a higher oxidation potential and a slower polymerization rate compared to unsubstituted aniline. rsc.org

The general mechanism for the oxidative polymerization of aniline derivatives involves the following steps:

Oxidation of the monomer: The aniline derivative is oxidized by an oxidizing agent (e.g., ammonium persulfate) in an acidic medium to form a radical cation.

Radical coupling: The radical cations couple, typically in a head-to-tail fashion, to form dimers and subsequently longer oligomers.

Polymer chain growth: The oligomers continue to react with monomer radical cations, leading to the growth of the polymer chain.

Termination: The polymerization process terminates through various side reactions or when the oxidizing agent is consumed.

The resulting polymer, poly(this compound), would be expected to possess interesting electronic and optical properties due to the combination of the polyaniline backbone and the pendant thiophene groups.

Incorporation into Conjugated Polymer Systems

The structure of this compound makes it a suitable candidate for incorporation into more complex conjugated polymer systems. Conjugated polymers are characterized by alternating single and double bonds along the polymer backbone, which leads to delocalized π-electrons and unique electronic and optical properties. While specific examples of incorporating this compound are scarce, the principles of conjugated polymer synthesis provide a clear pathway for its use.

One common method for creating complex conjugated polymers is through cross-coupling reactions, such as Suzuki or Stille coupling. In this context, this compound could be functionalized, for example, by introducing a boronic acid or ester group onto the thiophene ring or the aniline ring (after protection of the amine). This functionalized monomer could then be copolymerized with other appropriately functionalized monomers, such as dihaloarenes, to build a custom-designed conjugated polymer backbone.

The incorporation of the this compound unit into a conjugated polymer backbone would be expected to influence the polymer's properties in several ways:

The chloro-substituted aniline moiety could affect the polymer's solubility, morphology, and electronic energy levels.

The amine group, if left unprotected, could serve as a site for post-polymerization modification or influence the polymer's interaction with other materials.

The synthesis of two-dimensional conjugated polymers (2DCPs) through interfacial polycondensation reactions of amine and aldehyde monomers has also been reported. acs.org This suggests that this compound could potentially be used as a monomer in such syntheses to create novel 2D materials with tailored electronic properties.

Derivatization Reactions at the Amine Functionality

The primary amine group of this compound is a key site for a variety of derivatization reactions, allowing for the modification of the molecule's properties and its use as a building block in the synthesis of more complex structures.

Acylation and Alkylation Reactions

Acylation

The amine group of this compound can be readily acylated using various acylating agents such as acid chlorides or anhydrides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding acetamide (B32628) derivative, N-(2-chloro-5-(thiophen-2-yl)phenyl)acetamide. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid or acetic acid byproduct.

A study on the N-acylation of 2-aminothiophene-3-carbonitrile (B183302) with 2-(thiophen-2-yl)acetyl chloride provides a relevant procedural example. acs.org The reaction was performed in tetrahydrofuran (B95107) (THF) with triethylamine as a base, stirring at room temperature for an extended period. acs.org A similar approach could be applied to the acylation of this compound.

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetyl Chloride | N-(2-chloro-5-(thiophen-2-yl)phenyl)acetamide |

| This compound | Benzoyl Chloride | N-(2-chloro-5-(thiophen-2-yl)phenyl)benzamide |

Alkylation

N-alkylation of the amine group in this compound can be achieved using alkyl halides. For example, reaction with an excess of methyl iodide would lead to the formation of the corresponding N-methylated and N,N-dimethylated products. The reaction is often carried out in the presence of a weak base to scavenge the hydrogen iodide produced. The development of heterogeneous catalysts, such as cobalt-based metal-organic frameworks, has also provided sustainable methods for the N-alkylation of anilines using alcohols as alkylating agents. rsc.org

| Reactant 1 | Reactant 2 | Product(s) |

| This compound | Methyl Iodide | N-methyl-2-chloro-5-(thiophen-2-yl)aniline and N,N-dimethyl-2-chloro-5-(thiophen-2-yl)aniline |

| This compound | Benzyl Bromide | N-benzyl-2-chloro-5-(thiophen-2-yl)aniline |

Condensation Reactions for Schiff Base Formation

The amine group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. These reactions are typically acid-catalyzed and involve the reversible formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond.

The formation of Schiff bases from substituted anilines and various aldehydes is a widely used and well-understood reaction. For example, the synthesis of Schiff bases from acetophenone (B1666503) and chloro-substituted anilines has been reported. iaea.orgresearchgate.net Similarly, thiophene-derived Schiff bases have been synthesized through the condensation of thiophene-2-carbaldehyde (B41791) with various amines. acs.org A theoretical study on the Schiff base formation between para-substituted anilines and thiophene-2-carbaldehyde indicates that the reaction proceeds through a two-step mechanism involving the formation of a carbinolamine intermediate followed by its dehydration.

Based on these precedents, this compound is expected to react readily with a variety of aldehydes and ketones to form the corresponding Schiff bases. For example, condensation with benzaldehyde (B42025) would yield (E)-N-benzylidene-2-chloro-5-(thiophen-2-yl)aniline. These Schiff bases are often crystalline solids and can be valuable intermediates in organic synthesis or exhibit interesting biological activities.

| Reactant 1 | Reactant 2 | Product |

| This compound | Benzaldehyde | (E)-N-benzylidene-2-chloro-5-(thiophen-2-yl)aniline |

| This compound | Thiophene-2-carbaldehyde | (E)-2-chloro-N-(thiophen-2-ylmethylene)-5-(thiophen-2-yl)aniline |

| This compound | Acetone | N-(propan-2-ylidene)-2-chloro-5-(thiophen-2-yl)aniline |

Applications in Advanced Materials Science

Design of Conducting Polymers and Oligomers

The ability of 2-Chloro-5-(thiophen-2-yl)aniline to form conjugated polymer systems has been a significant area of research. These materials are of interest for their potential use in electronic applications due to their electrical conductivity and stability.

Polymeric Forms of this compound and Copolymers

Polymers and copolymers derived from aniline (B41778) and thiophene (B33073) derivatives have been synthesized through both chemical and electrochemical methods. researchgate.netelectrochemsci.org The resulting materials, such as poly(this compound), can be produced in various forms, including powders and thin films. researchgate.net The incorporation of both aniline and thiophene units into a single polymer chain can lead to materials with synergistic properties, combining the high stability of polyaniline with the desirable electronic characteristics of polythiophene. electrochemsci.orgmdpi.com

Copolymerization of this compound with other monomers, such as aniline itself, can further tune the properties of the resulting polymer. researchgate.net This approach allows for the modification of solubility and thermal stability. researchgate.netjept.de For instance, introducing aniline units can disrupt the polymer's symmetry, potentially decreasing intermolecular forces and affecting thermal degradation profiles. researchgate.net

| Polymerization Method | Resulting Polymer Form | Key Characteristics |

|---|---|---|

| Chemical Oxidation | Powder | Can be produced in larger quantities. |

| Electrochemical Polymerization | Thin Film | Allows for direct deposition onto electrode surfaces. jept.de |

Electronic and Optical Properties of Polymeric Materials

The electronic and optical properties of polymers based on this compound are critical for their application in electronic devices. These polymers are considered p-type semiconductors, meaning they conduct electricity through the movement of positive charge carriers (holes). The extended π-conjugation along the polymer backbone, arising from the alternating thiophene and aniline units, is responsible for their electronic and optical characteristics. jept.de

The optical properties, such as light absorption and emission, can be tuned by modifying the polymer structure. For example, the introduction of different substituent groups on the monomer unit can alter the solubility and lead to a red-shift in the absorption spectrum, indicating a more conjugated and energetically stable polymer. jept.de The optical band gap, a key parameter determining the electronic properties of a semiconductor, can be influenced by the specific arrangement of the monomer units within the polymer chain. mdpi.com

| Property | Description | Significance |

|---|---|---|

| Electrical Conductivity | Ability to conduct electricity. | Essential for applications in electronic circuits and sensors. |

| Optical Band Gap | The energy difference between the valence band and the conduction band. | Determines the wavelengths of light the material can absorb and emit. mdpi.com |

| Redox Properties | Ability to be reversibly oxidized and reduced. | Crucial for applications in batteries and electrochromic devices. |

Development of Organic Dyes and Pigments

The chromophoric nature of the this compound structure makes it a suitable scaffold for the design of novel organic dyes and pigments.

Chromophore Design and Structure-Property Relationships

The combination of the electron-donating aniline group and the electron-rich thiophene ring within the this compound molecule forms a donor-π-acceptor (D-π-A) type system, which is a common design strategy for chromophores. The specific arrangement of these groups and the presence of the chloro substituent influence the electronic transitions within the molecule, thereby determining its color and other optical properties. researchgate.net

Structure-property relationships are key to designing dyes with specific characteristics. For instance, modifying the substituents on the aniline or thiophene rings can alter the molecule's hydrophobicity, which in turn affects properties like fastness and dyeing rates. researchgate.net The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also critical, as they correlate with the dye's redox properties and stability. researchgate.net

Photochromic and Thermochromic Applications

Derivatives of this compound have the potential for use in photochromic and thermochromic materials. Photochromic materials change color upon exposure to light, while thermochromic materials change color in response to temperature changes. These properties arise from reversible changes in the molecular structure.

While direct research on the photochromic and thermochromic applications of this compound is not extensively documented, related aniline and thiophene-based copolymers have shown promise in electrochromic devices, which involve color changes induced by an electric potential. bohrium.com This suggests that with appropriate molecular engineering, derivatives of this compound could be developed for photo- and thermochromic applications.

Optoelectronic Devices and Components

The semiconducting and optical properties of materials derived from this compound make them promising candidates for various optoelectronic devices.

These materials have been investigated for their potential use as the electron donor layer in organic solar cells. researchgate.netelectrochemsci.org In such devices, the polymer absorbs light to create excitons (bound electron-hole pairs), which then dissociate at the interface with an electron acceptor material, generating a photocurrent. mdpi.com The efficiency of these devices is influenced by factors such as the polymer's solubility, thermal stability, and the morphology of the active layer. researchgate.netresearchgate.net

Furthermore, thiophene-aniline based structures are being explored for applications in organic light-emitting diodes (OLEDs). In OLEDs, an electric current is passed through a thin film of an organic material, which then emits light. beilstein-journals.orgresearchgate.net The color of the emitted light is determined by the electronic structure of the organic material. Thiophene-based materials are known for their good charge transport properties and stability, which are crucial for the performance and lifetime of OLEDs. beilstein-journals.org

Charge Transport and Emission Characteristics in Heteroaromatic Systems

In heteroaromatic systems designed for electronic applications, charge transport is fundamentally governed by the molecule's electronic structure—specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the degree of intermolecular orbital overlap in the solid state. Thiophene-containing oligomers and polymers are well-known for their excellent charge-carrier mobility, a result of the sulfur atom's d-orbitals contributing to an extended π-conjugation system.

The emission characteristics are also tied to the HOMO-LUMO gap. For this compound, the presence of the aniline group (an electron donor) and the chlorine atom (an electron acceptor) on the same benzene (B151609) ring creates a push-pull system. This configuration can lower the bandgap, potentially shifting the material's absorption and emission profiles towards longer wavelengths. The planarity of the molecule is a critical factor; greater planarity can lead to stronger intermolecular π–π stacking, which enhances charge transport. The molecule of a related compound, 2-Chloro-5-nitro-aniline, is noted to be nearly planar. nih.gov This structural rigidity is beneficial for achieving the ordered packing necessary for efficient charge mobility in thin films.

Applications in Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

The tunable electronic properties of thiophene-aniline derivatives make them attractive for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). In photovoltaics, these materials often serve as the electron donor component in a bulk-heterojunction (BHJ) active layer. The efficiency of such devices is highly dependent on the donor material's ability to absorb sunlight, transport charge carriers (holes), and provide a suitable HOMO energy level for efficient charge separation at the donor-acceptor interface.

Research on materials with structures analogous to this compound has demonstrated their potential. For instance, copolymers incorporating 2,6-di(thiophen-2-yl)aniline (B11769289) and aniline have been synthesized and have shown improved solubility and photovoltaic efficiency compared to their respective homopolymers, which is attributed to a greater number of quinoid units that can promote the generation of charge carriers. researchgate.net Similarly, various fused-thiophene based small molecules have been investigated as donor materials in OPVs, achieving power conversion efficiencies (PCEs) ranging from 1.70% to over 6%. mdpi.com The open-circuit voltage (Voc), a key parameter in solar cell performance, is directly related to the HOMO level of the donor and the LUMO level of the acceptor. The introduction of specific functional groups can fine-tune these energy levels. mdpi.com

Below is a table summarizing the performance of various thiophene-based donor materials in organic photovoltaic devices, illustrating the impact of molecular structure on device metrics.

| Donor Material | Acceptor | Voc (V) | Jsc (mA·cm-2) | FF | PCE (%) |

| Molecule 1 | PC61BM | 0.87 | 11.04 | 0.57 | 5.41 |

| Molecule 2 | PC61BM | 0.95 | 12.01 | 0.54 | 6.20 |

| Molecule 6 | PC71BM | - | - | - | - |

| Molecule 10 | PC61BM | - | - | - | 1.70 |

| Molecule 11 | PC71BM | 0.57 | 9.67 | 0.50 | 2.19 |

| Data sourced from a study on fused-thiophene based materials. mdpi.com Note: Molecule names are as designated in the source literature. |

Chemical Sensors and Biosensors

The development of sensitive and selective chemical sensors is another area where tailored organic molecules can have a significant impact. The ability of a molecule to change its optical or electronic properties upon interaction with a specific analyte is the basis for chemosensing.

Chemoresponsive Materials for Analyte Detection